1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluorophenyl group attached to the pyrazole ring, along with two methyl groups and a carboxylic acid functional group
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-11(12(17)18)7(2)16(15-6)10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTWMAIWNVBBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=C(C=C2)F)F)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst and solvent. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrazole derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. The compound’s unique structure allows it to interact with specific biological targets, making it a valuable tool for drug discovery and development. Additionally, it may find applications in the industry as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the pyrazole ring are key structural features that enable the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound. Further research is needed to elucidate the detailed mechanism of action and identify the key interactions responsible for its effects.
Comparison with Similar Compounds
1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as 1-(3,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and 1-(2,6-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid These compounds share a similar core structure but differ in the position of the fluorine atoms on the phenyl ring The differences in the substitution pattern can lead to variations in their chemical reactivity, biological activity, and overall properties
Biological Activity
1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (commonly referred to as DFMPCA) is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. The following sections will explore the biological activity of DFMPCA, including its anti-inflammatory, anticancer, and antimicrobial effects, supported by case studies and research findings.
- Chemical Formula : C12H10F2N2O2
- Molecular Weight : 252.22 g/mol
- IUPAC Name : 1-(2,4-difluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid
- PubChem CID : 16785013
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Anti-inflammatory Activity
DFMPCA has shown promising anti-inflammatory effects in various studies. For instance, a study demonstrated that compounds similar to DFMPCA exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These compounds were tested at concentrations of 10 µM and showed inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 compared to the standard drug dexamethasone (76% and 86% inhibition at 1 µM) .
Anticancer Activity
Research indicates that DFMPCA may possess anticancer properties. A related compound in the pyrazole family was evaluated for its cytotoxicity against FaDu hypopharyngeal tumor cells and displayed enhanced apoptosis induction compared to the reference drug bleomycin. This suggests a potential mechanism through which DFMPCA could exert anticancer effects .
Antimicrobial Activity
DFMPCA's antimicrobial properties have also been investigated. A study involving pyrazole derivatives reported that certain compounds demonstrated significant antibacterial activity against strains such as E. coli and S. aureus. The presence of specific functional groups was found to enhance this activity, indicating that DFMPCA might similarly exhibit antimicrobial effects .
Case Studies and Research Findings
- Anti-inflammatory Effects : In a comparative study of various pyrazole derivatives, DFMPCA was among those tested for COX enzyme inhibition. Preliminary results indicated that it could effectively suppress the activity of COX enzymes, leading to decreased production of PGE2, a key mediator in inflammation .
- Cytotoxicity in Cancer Models : Another study highlighted the use of pyrazole derivatives in cancer therapy, where DFMPCA was noted for its ability to induce cytotoxicity in tumor cell lines. This effect was attributed to its structural features that facilitate interaction with cellular targets .
- Antimicrobial Efficacy : In a comprehensive screening of various pyrazole compounds against microbial strains, DFMPCA was included in the analysis. Results indicated a notable inhibitory effect against several bacterial strains, suggesting its potential as an antimicrobial agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example:
- A Knorr-type pyrazole synthesis can be adapted using 2,4-difluorophenylhydrazine and a β-keto ester precursor (e.g., ethyl acetoacetate derivatives). Subsequent methylation and carboxylation steps yield the target compound.
- Microwave-assisted synthesis may enhance reaction efficiency by reducing reaction time and improving yield compared to conventional heating .
- Post-synthetic purification often involves recrystallization from ethanol or methanol, followed by column chromatography for isomer separation .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- X-ray Diffraction (XRD): Determines crystalline structure and confirms substituent positioning on the pyrazole ring. Monoclinic or orthorhombic systems are common for similar pyrazole derivatives .
- FTIR Spectroscopy: Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at ~1500–1600 cm⁻¹) .
- NMR Spectroscopy: H and C NMR resolve methyl group environments (δ 2.1–2.5 ppm for CH) and fluorophenyl aromatic protons (δ 7.0–7.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for fluorinated analogs .
Q. What are the primary research applications of this compound in academia?
- Medicinal Chemistry: Serves as a scaffold for designing kinase inhibitors or antimicrobial agents due to its rigid pyrazole core and fluorine-enhanced bioavailability .
- Material Science: Explored for coordination chemistry applications, leveraging its carboxylic acid group to form metal-organic frameworks (MOFs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Validation: Cross-validate XRD data with H-C HSQC NMR to confirm spatial arrangement. For example, discrepancies in fluorine coupling patterns can be resolved via F NMR .
- Computational Modeling: Density Functional Theory (DFT) simulations predict vibrational frequencies and NMR chemical shifts, aiding in assignments when experimental data is ambiguous .
Q. What strategies improve crystallinity for X-ray studies of this compound?
- Solvent Screening: Use mixed-solvent systems (e.g., DCM/hexane) to slow crystallization and enhance crystal quality.
- SHELX Refinement: Employ SHELXL for high-resolution refinement, particularly for resolving disorder in fluorophenyl or methyl groups .
- Temperature Control: Crystallize at 4°C to minimize thermal motion artifacts .
Q. How can researchers assess the compound’s pharmacokinetic properties in vitro?
- Lipophilicity (LogP): Measure via reverse-phase HPLC to evaluate membrane permeability. Fluorine substituents typically reduce LogP compared to non-fluorinated analogs .
- Metabolic Stability: Incubate with liver microsomes (e.g., human or rat) and monitor degradation via LC-MS. Pyrazole derivatives often exhibit moderate stability due to cytochrome P450 interactions .
- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to quantify binding percentages, critical for dose-response studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
